CXCR7 antagonist-1 (also known as WW36; CAS 1613021-99-0) is a highly selective, small-molecule modulator of the atypical chemokine receptor 3 (ACKR3/CXCR7). Unlike canonical G-protein coupled receptors, CXCR7 functions primarily as a β-arrestin-biased scavenger receptor for the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). In procurement and assay design, CXCR7 antagonist-1 is prioritized for its ability to potently inhibit chemokine binding without off-target disruption of the closely related CXCR4 receptor [1]. Its established utility spans from in vitro bioluminescence resonance energy transfer (BRET) assays for β-arrestin recruitment to in vivo models of viral-induced airway hyperresponsiveness and tumor proliferation, making it a critical, processable tool for isolating ACKR3-specific pharmacology [2].
Substituting CXCR7 antagonist-1 with generic chemokine inhibitors or dual CXCR4/CXCR7 antagonists fundamentally confounds experimental outcomes due to the intertwined nature of the CXCL12 signaling axis. Because CXCL12 binds to both CXCR4 (driving canonical G-protein signaling) and CXCR7 (driving β-arrestin-biased scavenging), using a non-selective inhibitor makes it impossible to determine which receptor mediates the observed cellular response [1]. Furthermore, unlike large-molecule antibodies that may suffer from poor tissue penetrance or steric hindrance in complex intracellular assays, CXCR7 antagonist-1 is a highly processable small molecule (MW 390.41) that readily penetrates tissues for in vivo dosing (e.g., intranasal administration) and is fully compatible with high-throughput NanoBRET screening formats [2].
CXCR7 antagonist-1 demonstrates high specificity for the ACKR3/CXCR7 receptor, effectively blocking the binding of endogenous chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). In comparative pharmacological profiling, while standard benchmark compounds like Plerixafor (AMD3100) exclusively block the CXCR4 receptor, CXCR7 antagonist-1 selectively targets CXCR7 [1]. This allows for the precise deconvolution of the CXCL12 signaling axis, which is otherwise impossible when using non-selective or dual inhibitors.
| Evidence Dimension | Receptor binding specificity |
| Target Compound Data | Selective inhibition of CXCL12/CXCL11 binding to CXCR7 (ACKR3) |
| Comparator Or Baseline | Plerixafor (AMD3100) (Selectively inhibits CXCR4, fails to block CXCR7) |
| Quantified Difference | Complete functional separation of CXCR7 scavenging from CXCR4 G-protein signaling |
| Conditions | Receptor binding assays and functional target engagement models |
Procurement of this specific compound is essential for assay designs requiring the isolation of CXCR7-mediated processes without confounding CXCR4-driven canonical signaling.
In models of respiratory syncytial virus (RSV) infection, CXCL11-CXCR7 signaling drives the deleterious desensitization of β2-adrenergic receptors. Application of CXCR7 antagonist-1 provides quantifiable reversal of this pathology. In vitro, a 10 μM dose over 48 hours successfully reverses β2-adrenergic receptor downregulation in infant airway smooth muscle cells [1]. Furthermore, in BALB/c mouse models, intranasal administration of 10 μM CXCR7 antagonist-1 (dosed daily for two days) successfully inhibited RSV-induced airway smooth muscle relaxation, establishing a clear, formulation-compatible dosing regimen compared to untreated baselines [1].
| Evidence Dimension | Reversal of β2-adrenergic receptor downregulation and muscle relaxation |
| Target Compound Data | 10 μM (in vitro and intranasal in vivo) restores receptor function |
| Comparator Or Baseline | Vehicle-treated RSV-infected baseline (Exhibits severe β2AR desensitization and muscle relaxation) |
| Quantified Difference | Significant restoration of β2-adrenergic receptor activity and prevention of airway smooth muscle relaxation |
| Conditions | RSV-infected infant airway smooth muscle cells and BALB/c mouse models |
Provides buyers with a literature-validated, quantitative intranasal dosing protocol for in vivo respiratory disease modeling, reducing formulation optimization time.
ACKR3 is a non-canonical GPCR that recruits β-arrestin but lacks standard G-protein activity. CXCR7 antagonist-1 (also designated as WW36 in structural studies) acts as a critical synthetic ligand to probe these atypical interactions. In bioluminescence resonance energy transfer (BRET) assays, treatment with WW36 actively promotes Gαi:β-arrestin complex formation at the ACKR3 receptor [1]. Compared to unstimulated baselines or canonical GPCR activation, the use of this specific small molecule allows researchers to reliably induce and quantify β-arrestin-biased signaling complexes, proving its utility as a standardized reagent for high-throughput screening platforms [1].
| Evidence Dimension | Induction of Gαi:β-arrestin complex formation |
| Target Compound Data | Promotes measurable Gαi:β-arrestin association at ACKR3 |
| Comparator Or Baseline | Unstimulated ACKR3 baseline (Lacks induced complex formation) |
| Quantified Difference | Robust induction of BRET signal indicating proximity and complex formation |
| Conditions | TRUPATH and NanoBRET-based protein-protein interaction assays |
Essential for structural biologists and pharmacologists procuring standardized reagents to specifically stabilize or study β-arrestin-biased GPCR conformations in high-throughput formats.
Because CXCL12 binds both CXCR4 and CXCR7, researchers studying tumor microenvironments must separate the canonical proliferation signals (CXCR4) from the scavenging/angiogenic signals (CXCR7). CXCR7 antagonist-1 is the optimal choice to selectively block the ACKR3/CXCR7 arm in transwell migration assays, tumor xenograft models, and angiogenesis assays without disrupting CXCR4 [1].
Based on its validated efficacy in reversing β2-adrenergic receptor desensitization, CXCR7 antagonist-1 is highly suited for preclinical testing in respiratory models. Its physicochemical properties allow for direct intranasal formulation, making it a prime candidate for laboratories modeling RSV, asthma, or COPD exacerbations where the CXCL11/CXCR7 pathway is hyperactivated [2].
For assay developers building NanoBRET or TRUPATH platforms to study non-canonical GPCRs, CXCR7 antagonist-1 (WW36) serves as a reliable synthetic reference ligand. It consistently promotes Gαi:β-arrestin complex formation, providing a robust positive control for screening novel allosteric modulators or biased agonists targeting the ACKR3 receptor [3].